Diethyl 2-[(3,5-difluoroanilino)methylene]malonate
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Overview
Description
“Diethyl 2-[(3,5-difluoroanilino)methylene]malonate” is a chemical compound with the molecular formula C14H15F2NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC1=CC(NC=C(C(OCC)=O)C(OCC)=O)=CC=C1
. This represents the arrangement of atoms and bonds in the molecule.
Mechanism of Action
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate is a highly reactive compound and can undergo a variety of reactions. It can undergo nucleophilic substitution reactions, as well as aldol condensation reactions. It can also undergo cyclization reactions, in which it forms a five-membered ring structure. In addition, this compound can undergo conjugate addition reactions and Michael addition reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have anti-inflammatory and anti-tumor activities. It has also been shown to have antiviral and antifungal activities.
Advantages and Limitations for Lab Experiments
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate has a number of advantages and limitations for use in lab experiments. One of its main advantages is its low toxicity, which makes it safe to handle and use in laboratory settings. In addition, it is a highly reactive compound, which makes it useful for a variety of synthetic reactions. However, it can also be difficult to purify and can be unstable in certain conditions.
Future Directions
There are a number of potential future directions for research involving Diethyl 2-[(3,5-difluoroanilino)methylene]malonate. For example, further research could be done to investigate its potential therapeutic applications, such as its ability to inhibit the growth of bacteria and its anti-inflammatory, antiviral, and antifungal activities. In addition, further research could be done to investigate its potential uses in the synthesis of polymers, dyes, and pharmaceuticals. Finally, research could be done to investigate the mechanism of action of this compound and its potential applications in metal-catalyzed reactions.
Synthesis Methods
The synthesis of Diethyl 2-[(3,5-difluoroanilino)methylene]malonate begins with the reaction of aniline with ethyl malonate in the presence of hydrochloric acid. This reaction yields a difluorinated anilinomethylenemalonate intermediate, which is then treated with diethyl malonate to form the desired product, this compound. This reaction is typically carried out in aqueous solution at room temperature. The reaction can be catalyzed with a variety of acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.
Scientific Research Applications
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocycles, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as a ligand in metal-catalyzed reactions. In addition, this compound has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.
properties
IUPAC Name |
diethyl 2-[(3,5-difluoroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRREYTONEDLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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